Dimethyl hydrogen phosphate

Description

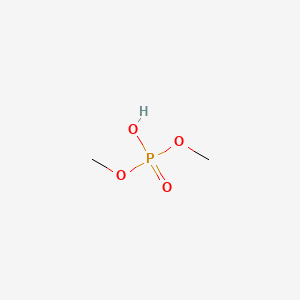

Structure

3D Structure

Properties

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Hydrogen Phosphate: Properties, Analysis, and Implications for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, is a molecule of significant interest within the realms of chemistry and pharmaceutical sciences. While structurally simple, its chemical and physical properties underpin its roles as a key metabolite of various organophosphorus compounds, a potential prodrug moiety, and a subject of study in the context of environmental and biological systems. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed methodologies for its analysis, and insights into its relevance for professionals in drug development and scientific research.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, analysis, and application in research. These properties are summarized in the table below and discussed in further detail in the subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 813-78-5 | [1][2] |

| Molecular Formula | C2H7O4P | [1] |

| Molecular Weight | 126.05 g/mol | [1] |

| Appearance | Clear, colorless to yellow or brown liquid | [3] |

| Density | 1.323 g/cm³ | [3] |

| Boiling Point | 174 °C | [3] |

| Flash Point | 50 °C | [3] |

| Vapor Pressure | 1.28 mmHg at 25°C | [3] |

| Water Solubility | Soluble | [1] |

| pKa | 1.24 ± 0.50 (Predicted) | [3] |

| LogP | -1.2 | [1] |

Structural Identity and Nomenclature

This compound is systematically known as this compound.[1][4] It is crucial to distinguish it from the structurally similar but chemically distinct compound, dimethyl hydrogen phosphite (CAS 868-85-9).[5][6] The presence of a phosphoryl group (P=O) in the phosphate imparts significantly different reactivity and stability compared to the phosphite.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Characteristics

This compound is a liquid at room temperature and exhibits miscibility with water and polar organic solvents.[7] Its low octanol-water partition coefficient (LogP) of -1.2 indicates its hydrophilic nature.[1] The predicted pKa of 1.24 suggests that it is a relatively strong acid, existing predominantly in its anionic form at physiological pH.[3] This acidity is a key characteristic of organophosphate esters bearing a P-OH group.[8]

Part 2: Chemical Behavior: Stability and Reactivity

Hydrolysis and Stability

Reactivity and Role in Synthesis

The reactivity of this compound is centered around the acidic proton and the phosphate ester linkages. While its direct use as a synthetic reagent in pharmaceutical manufacturing is not as extensively documented as that of dimethyl hydrogen phosphite, which is utilized in reactions like the Pudovik reaction, the phosphate moiety is of great importance in medicinal chemistry.[13][14] Phosphate groups are often incorporated into drug molecules as prodrugs to enhance aqueous solubility and improve bioavailability.[15][16] These phosphate prodrugs are designed to be enzymatically cleaved in vivo to release the active parent drug.[17][18][19]

Part 3: Experimental Protocols for Analysis and Characterization

Accurate characterization of this compound requires a suite of analytical techniques. This section provides an overview and generalized protocols for the most common methods.

Determination of pKa

The acidity of this compound is a key parameter influencing its behavior in different environments.

This is a classical and highly accurate method for pKa determination.[20]

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[21]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Diagram: Workflow for Potentiometric pKa Determination

Caption: Step-by-step workflow for determining the pKa of this compound via potentiometric titration.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][13][22][23]

Protocol: UV-Vis Spectrophotometry for pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

Prepare a set of solutions with a constant concentration of this compound in each of the buffer solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Both ¹H and ³¹P NMR are powerful tools for characterizing this compound.

Protocol: ¹H and ³¹P NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

-

Instrument Setup:

-

Data Acquisition and Interpretation:

-

Acquire the ¹H and ³¹P{¹H} (proton-decoupled) NMR spectra.

-

The ¹H NMR spectrum will show signals corresponding to the methyl protons.

-

The ³¹P NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of the phosphate group. For dimethyl phosphate anion, a chemical shift of approximately 2.8 ppm has been reported.[3]

-

Diagram: NMR Analysis Workflow

Caption: A simplified workflow for the NMR analysis of this compound.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy of a Liquid Sample

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Preparation (Transmission - Liquid Cell):

-

Data Acquisition:

-

Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Spectral Interpretation:

-

Identify characteristic absorption bands, such as P=O stretching, P-O-C stretching, and C-H stretching vibrations.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Protocol: Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this compound.

-

-

Mass Analysis:

-

Acquire the mass spectrum.

-

-

Data Interpretation:

Part 4: Relevance to Drug Development and Research

This compound is relevant to the pharmaceutical industry in several key areas:

-

Metabolite Identification: It is a known metabolite of several organophosphorus compounds, including some pesticides and nerve agents.[7] Understanding its formation and fate is crucial in toxicology and drug metabolism studies.

-

Prodrug Design: The phosphate group is a common motif in prodrug design to improve the solubility and bioavailability of parent drugs.[15][16] While this compound itself may not be the direct prodrug, the principles of its chemical behavior are relevant to the design and study of more complex phosphate prodrugs.[17][18][19]

-

Analytical Standard: Pure this compound serves as an essential analytical standard for the quantification of this analyte in various matrices, including biological and environmental samples.

Conclusion

This compound, while a relatively simple molecule, possesses a rich chemistry that is of significant interest to researchers in the pharmaceutical and chemical sciences. Its physicochemical properties, particularly its acidity and solubility, dictate its behavior in biological and environmental systems. A comprehensive understanding of its stability, reactivity, and the analytical methods for its characterization is essential for its application in research and for understanding its role as a metabolite and its relevance to prodrug strategies. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this important organophosphorus compound.

References

-

Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

Office of Scientific and Technical Information. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. U.S. Department of Energy. [Link]

-

ACS Omega. (2024). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

mzCloud. (2015). Dimethyl phosphate. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Barron, A. R. (n.d.). draft 1. [Link]

-

Wikipedia. (n.d.). Dimethylphosphite. [Link]

-

The Royal Society of Chemistry. (2017). The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Department of Toxic Substances Control. (n.d.). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. [Link]

-

IARC Publications. (n.d.). Dimethyl Hydrogen Phosphite. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2025). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

ACS Publications. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. [Link]

-

Northwestern University. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. [Link]

-

ResearchGate. (n.d.). Reaction scheme of the dimethyl-phosphate hydrolysis. [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

-

CAS Common Chemistry. (n.d.). Dimethyl phosphate. [Link]

-

Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). [Link]

-

Wikipedia. (n.d.). Dimethylphosphite. [Link]

-

National Institutes of Health. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

-

National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (2021). (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

-

ACS Publications. (n.d.). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. [Link]

-

Semantic Scholar. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

Eco-Vector Journals Portal. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry. [Link]

-

Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

-

Journal of the American Chemical Society. (n.d.). Dimethyl phosphate hydrolysis at neutral pH. [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. Dimethylphosphite - Wikipedia [en.wikipedia.org]

- 7. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]

- 9. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [journals.eco-vector.com]

- 17. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. ijper.org [ijper.org]

- 24. barron.rice.edu [barron.rice.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 28. jascoinc.com [jascoinc.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

Introduction: Defining the Role of Dimethyl Hydrogen Phosphate in Modern Research

An In-depth Technical Guide to Dimethyl Hydrogen Phosphate for Advanced Research

This compound (DMP), a dialkyl phosphate ester, represents a molecule of significant interest to researchers in biochemistry, analytical chemistry, and pharmaceutical development. While structurally simple, its properties provide a valuable model for understanding the behavior of the fundamental phosphodiester linkages that form the backbone of nucleic acids (DNA and RNA) and are integral to phospholipids in cell membranes[1]. Furthermore, as a primary metabolite of several organophosphate pesticides, such as Trichlorfon, its detection and quantification are critical in toxicological and environmental studies[2].

This guide provides an in-depth exploration of this compound, moving beyond basic identifiers to offer practical, field-proven insights into its synthesis, characterization, and application. A crucial point of clarification is the distinction from its close relative, dimethyl hydrogen phosphite (DMHP). DMP is a phosphate (P(V)) ester, C₂H₇O₄P, while DMHP is a phosphite (P(III)) ester, C₂H₇O₃P. They possess distinct chemical reactivity and applications; this guide is exclusively focused on the phosphate compound. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references to empower researchers in their work.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful experimental design. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Dimethyl phosphate, Phosphoric acid dimethyl ester, DMP | [1][2] |

| CAS Number | 813-78-5 | [1][2] |

| Molecular Formula | C₂H₇O₄P | [1][2] |

| Molecular Weight | 126.05 g/mol | [2] |

| Appearance | Colorless to pale yellow syrupy liquid | [2][3] |

| Solubility | Very soluble in water; soluble in ethanol, acetone | [2][3] |

| Density | ~1.323 g/mL | [3] |

| SMILES | COP(=O)(O)OC | [2] |

These properties dictate the handling, storage, and solvent systems appropriate for DMP. Its high water solubility, for instance, is a direct consequence of the polar phosphate group and its ability to hydrogen bond, making it suitable for biochemical assays in aqueous buffers.

Caption: 2D Structural representation of this compound.

Laboratory Synthesis Protocol

The synthesis of this compound can be achieved via the controlled methanolysis of phosphorus trichloride. This method is efficient but requires careful management of reaction conditions due to the reactivity of the reagents.

Principle of Synthesis

The core reaction involves the nucleophilic attack of methanol on phosphorus trichloride, leading to the formation of a phosphite intermediate, which is subsequently oxidized or hydrolyzed to the phosphate. A common industrial approach involves direct esterification.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a vacuum line, and an addition funnel. Cool the reactor jacket to -15°C using a circulating chiller.

-

Causality: The reaction is highly exothermic. Low temperatures are critical to prevent uncontrolled side reactions and the formation of undesired byproducts like methyl chloride. A vacuum helps remove the HCl gas byproduct as it forms, driving the reaction to completion[4].

-

-

Esterification: Accurately meter phosphorus trichloride and methanol into separate reservoirs. Using a spray nozzle or addition funnel, slowly add the phosphorus trichloride to the methanol in the reactor, maintaining a molar ratio of approximately 1:3 (methanol:PCl₃)[4]. Ensure the internal temperature does not rise above -10°C.

-

Causality: A slow, controlled addition is paramount for safety and yield. A spray nozzle increases the surface area for the reaction, improving efficiency and heat dissipation.

-

-

Deacidification: After the addition is complete, slowly add a cooled, dilute solution of sodium hydroxide to the reaction mixture to neutralize the hydrochloric acid formed during the reaction. Monitor the pH to ensure complete neutralization without making the solution strongly basic.

-

Causality: Removing the acidic byproduct is essential for the stability of the final ester, which can be susceptible to acid-catalyzed hydrolysis.

-

-

Purification: Transfer the neutralized mixture to a distillation apparatus. Perform a preliminary distillation under reduced pressure to remove volatile impurities and unreacted methanol. Follow this with a final fractional distillation (rectification) to obtain pure this compound.

-

Causality: A two-step distillation process provides a high degree of purity, which is essential for analytical standards and for use in sensitive biochemical or pharmaceutical applications.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized or purchased DMP is a non-negotiable step in any research workflow. A combination of NMR, IR, and mass spectrometry provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. It is expected to show a doublet for the six methyl protons (CH₃) due to coupling with the phosphorus atom. The chemical shift is typically around 3.8 ppm, with a characteristic ³J(P,H) coupling constant of approximately 11-12 Hz. The acidic proton (P-OH) may appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show a single signal for the two equivalent methyl carbons, which will also be split into a doublet by the phosphorus atom with a ²J(P,C) coupling constant.

-

³¹P NMR: This is the most direct method for characterizing organophosphorus compounds. This compound will exhibit a single sharp resonance in the proton-decoupled ³¹P NMR spectrum[5]. The chemical shift is a sensitive indicator of the electronic environment of the phosphorus nucleus and is typically referenced to an external standard of 85% H₃PO₄[6].

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected vibrational bands include:

-

P=O stretch: A strong, characteristic absorption band typically found in the 1250-1300 cm⁻¹ region.

-

P-O-C stretch: Strong bands usually observed around 1030-1050 cm⁻¹.

-

O-H stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl group of the phosphate acid.

-

C-H stretch: Absorptions around 2850-2960 cm⁻¹ from the methyl groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a well-suited technique for analyzing DMP. In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 125.00[2]. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

Relevance and Applications in Drug Development

While not typically a drug candidate itself, DMP plays several crucial roles in the pharmaceutical landscape.

-

Metabolite Analysis: As a metabolite of certain drugs and pesticides, validated analytical methods for DMP are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies track the absorption, distribution, metabolism, and excretion (ADME) of a parent compound.

-

Model for Drug-Target Interactions: The phosphate moiety is central to the action of many drugs, particularly kinase inhibitors and nucleotide analogues used in antiviral therapies. DMP serves as a simple, soluble model compound to study the fundamental interactions (e.g., hydrogen bonding, metal chelation) between a phosphate group and a protein's active site[1].

-

Prodrug Strategy Context: The inherent negative charge and hydrophilicity of phosphate groups, as seen in DMP, often hinder a drug's ability to cross cell membranes. This is a major challenge in drug design[7]. The study of DMP's properties helps rationalize the need for phosphate prodrug strategies, where the phosphate group is masked with lipophilic, enzyme-labile moieties to improve bioavailability.

Validated Analytical Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of DMP in various matrices, from synthesis reaction mixtures to biological samples. Due to its high polarity and lack of a strong chromophore, specialized methods are required.

Caption: A typical workflow for the analysis of DMP by HPLC.

Step-by-Step Methodology

-

System & Column Selection: Utilize an HPLC system with a bio-inert flow path to prevent interactions between the phosphate analyte and stainless steel components. A mixed-mode or ion-pair reversed-phase column is recommended.

-

Causality: Standard C18 columns provide insufficient retention for the highly polar DMP. Mixed-mode columns offer multiple interaction mechanisms (hydrophobic, ion-exchange), while ion-pair chromatography adds a reagent to the mobile phase that pairs with the charged analyte, increasing its retention on a reversed-phase column[8].

-

-

Mobile Phase Preparation: Prepare a mobile phase consisting of (A) an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and (B) acetonitrile.

-

Causality: A buffered mobile phase is essential to maintain a consistent ionization state for DMP, ensuring reproducible retention times. Acetonitrile serves as the organic modifier to elute the compound.

-

-

Sample Preparation:

-

For chemical analysis: Dilute the sample accurately in the initial mobile phase composition.

-

For biological samples (e.g., urine, plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Collect the supernatant for analysis.

-

Causality: Protein precipitation removes macromolecules that would otherwise foul the HPLC column and interfere with the analysis.

-

-

Detection: Employ a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

-

Causality: DMP lacks a significant UV-Vis chromophore, making detection by standard UV detectors impractical. ELSD and CAD are mass-based detectors that are nearly universal for non-volatile analytes, while MS provides unparalleled sensitivity and specificity.

-

-

Quantification: Prepare a set of calibration standards of known DMP concentrations. Generate a calibration curve by plotting the detector response versus concentration. Quantify the DMP in unknown samples by interpolating their detector response from this curve.

-

Causality: This external calibration method provides a self-validating system for accurate quantification, provided the standards and unknown samples are prepared and analyzed under identical conditions.

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: DMP is classified as corrosive and can cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with skin[2].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

-

Spills: For small spills, use an inert absorbent material (e.g., vermiculite or sand). Collect the material in a sealed container for proper disposal[9]. Do not allow the chemical to enter drains.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong bases and strong reducing agents. Organophosphates can react with reducing agents to form highly toxic phosphine gas[2].

References

-

PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2001). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate. Retrieved from [Link]

-

OECD SIDS. (2002). DIMETHYL PHOSPHONATE. UNEP Publications. Retrieved from [Link]

-

IARC. (1990). Dimethyl Hydrogen Phosphite. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 48. Retrieved from [Link]

-

Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. Retrieved from [Link]

-

Journal of Chemical Education. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. ACS Publications. Retrieved from [Link]

-

ATSDR. (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

NIST. (n.d.). Dimethyl phosphite. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2014). Showing metabocard for Dimethylphosphate (HMDB0061734). Retrieved from [Link]

-

NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Google Patents. (2015). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.

-

PubMed. (2002). A high-performance liquid chromatography method for the analysis of intermediates of the deoxyxylulose phosphate pathway. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]

-

ACS Publications. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Retrieved from [Link]

-

RSC Publishing. (2017). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Retrieved from [Link]

-

ACS Omega. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Publications. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. Retrieved from [Link]

Sources

- 1. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. helixchrom.com [helixchrom.com]

- 9. DIMETHYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of Dimethyl Hydrogen Phosphate in Organic Solvents

Introduction: The Pivotal Role of Dimethyl Hydrogen Phosphate in Modern Chemistry

This compound (DMHP), with the chemical formula C₂H₇O₄P, is an organophosphate compound that holds significant importance as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a polar phosphate group capable of hydrogen bonding and two nonpolar methyl ester groups, imparts a unique solubility profile that is critical for its application in various reaction media.[3][4] Understanding and predicting the solubility of DMHP in different organic solvents is paramount for researchers and drug development professionals to optimize reaction conditions, design effective purification strategies, and ensure the efficiency of synthetic pathways.

This guide provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present available solubility data across a spectrum of organic solvents, provide a robust experimental protocol for solubility determination, and discuss the critical safety considerations for handling this compound.

Physicochemical Properties of this compound

A foundational understanding of DMHP's physical and chemical properties is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂H₇O₄P | [5] |

| Molecular Weight | 126.05 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [5] |

| Density | ~1.33 g/cm³ | [5] |

| Boiling Point | 174 °C (Decomposes on heating) | [5][6] |

| pKa | 1.24 ± 0.50 (Predicted) | [5] |

| logP (Octanol/Water) | 0.380 (Calculated) | [7] |

| Water Solubility | ≥100 mg/mL at 21°C (70°F) | [3] |

The presence of the acidic proton on the phosphate group (pKa ~1.24) and the oxygen atoms make DMHP a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5][8] The octanol-water partition coefficient (logP) of 0.380 suggests a relatively hydrophilic nature, consistent with its high water solubility.[3][7]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as an excellent predictive tool.[9][10]

-

Polar Solvents: These solvents possess significant dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. Polar solutes, like DMHP, tend to dissolve well in polar solvents. The energy released from the formation of strong solute-solvent interactions (e.g., hydrogen bonds) overcomes the energy required to break the solute-solute and solvent-solvent interactions.

-

Nonpolar Solvents: These solvents have low dielectric constants and primarily interact via weak van der Waals forces. Nonpolar solutes dissolve well in nonpolar solvents. A polar solute like DMHP will have poor solubility in nonpolar solvents because the strong solute-solute interactions (hydrogen bonding) are not sufficiently compensated by the weak solute-solvent interactions.

The structure of DMHP is amphipathic to a degree; the phosphate head is highly polar and hydrophilic, while the two methyl groups provide a small nonpolar character. Therefore, its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).

Caption: Molecular interactions governing DMHP solubility.

Solubility Profile of this compound

Based on its structure and available data, the solubility of DMHP in various organic solvent classes can be summarized as follows.

| Solvent Class | Example Solvent(s) | Polarity | Expected Solubility | Rationale / Data |

| Polar Protic | Water, Ethanol, Methanol | High | Soluble / Miscible | The hydroxyl group (-OH) in these solvents readily forms strong hydrogen bonds with the phosphate group of DMHP. DMHP is reported to be soluble in water and ethanol.[3][5] |

| Polar Aprotic | Chloroform, Acetone, DMF | Medium-High | Soluble | These solvents have dipole moments that can interact with the polar phosphate group, but they cannot donate hydrogen bonds. DMHP is reported to be soluble in chloroform.[5] |

| Nonpolar Aromatic | Benzene, Toluene | Low | Insoluble | The weak van der Waals forces between the nonpolar solvent and the small methyl groups of DMHP cannot overcome the strong hydrogen bonding between DMHP molecules. DMHP is reported to be insoluble in benzene.[5] |

| Nonpolar Aliphatic | Hexane, Petroleum Ether | Low | Insoluble | Similar to aromatic solvents, the interactions are too weak to facilitate dissolution. DMHP is reported to be insoluble in petroleum ether.[5] |

| Ethers | Diethyl Ether | Low-Medium | Insoluble | Although ethers have a polar C-O-C bond, they are generally considered nonpolar solvents and cannot donate hydrogen bonds. DMHP is reported to be insoluble in ether.[5] |

Experimental Protocol: Gravimetric Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable, self-validating method for quantitatively determining the solubility of DMHP in a given organic solvent at a specific temperature. The principle relies on creating a saturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved solute in a known amount of the solvent.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: To a 20 mL scintillation vial, add approximately 10 mL of the chosen solvent. Record the exact mass of the solvent added. Add an excess of DMHP (e.g., 2-3 g) to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment validates that the solution was indeed saturated.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[11]

-

Phase Separation: After equilibration, turn off the shaker and allow the vial to stand undisturbed in the constant-temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample (approx. 2-3 mL) from the clear supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, clean, dry vial. The filtration step is critical to ensure no solid particulates are transferred.

-

Quantification: Immediately seal the vial containing the filtrate and record its total mass. The difference between this mass and the vial's tare weight gives the mass of the saturated solution.

-

Solvent Evaporation: Uncap the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent without degrading the DMHP (e.g., 50-60°C). A gentle stream of nitrogen can accelerate this process.

-

Final Weighing: Once all the solvent has evaporated and the vial has returned to room temperature in a desiccator, weigh the vial containing the dry DMHP residue. The difference between this and the tare weight is the mass of the dissolved DMHP.

-

Calculation: The solubility can be calculated using the masses recorded:

-

Mass of Solvent = Mass of Saturated Solution - Mass of Dissolved DMHP

-

Solubility (g / 100 g solvent) = (Mass of Dissolved DMHP / Mass of Solvent) × 100

-

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[5][12]

-

GHS Hazards: The compound is classified with multiple hazards.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Ground/bond containers and receiving equipment to prevent static discharge. Use in a chemical fume hood to avoid inhalation of vapors.

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is dictated by its polar phosphate group and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and ethanol, moderate to high solubility in polar aprotic solvents, and is largely insoluble in nonpolar solvents such as benzene, hexane, and ether.[5] This predictable behavior, based on the "like dissolves like" principle, is fundamental for its effective use in organic synthesis and drug development. The experimental protocol provided offers a robust method for obtaining precise solubility data, which is invaluable for process optimization and scale-up. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Dimethyl phosphate | C2H7O4P | CID 13134. (n.d.). PubChem, National Institutes of Health. [Link]

-

Chemical Properties of this compound (CAS 813-78-5). (n.d.). Cheméo. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Dimethyl Hydrogen Phosphite. (n.d.). IARC Publications. [Link]

-

ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. (n.d.). International Labour Organization. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Medical Sciences, University of "Ss. Cyril and Methodius". [Link]

-

DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002). OECD SIDS. [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

CID 161591304 | C4H14O8P2. (n.d.). PubChem, National Institutes of Health. [Link]

-

The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Showing metabocard for Dimethylphosphate (HMDB0061734). (2014). Human Metabolome Database. [Link]

-

JP-201:Dimethyl hydrogen phosphite:Use. (n.d.). Johoku Chemical Co.,Ltd. [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. [Link]

-

Dimethyl hydrogen phosphite. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2025). ResearchGate. [Link]

-

This compound. (n.d.). Cheméo. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. JP-201:Dimethyl hydrogen phosphiteï¼Useï¼Raw material for medicines intermediateï½Johoku Chemical [johoku-chemical.com]

- 3. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Dimethylphosphate (HMDB0061734) [hmdb.ca]

- 5. chembk.com [chembk.com]

- 6. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE [chemicalsafety.ilo.org]

- 7. This compound (CAS 813-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CID 161591304 | C4H14O8P2 | CID 161591304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemicalbook.com [chemicalbook.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Tautomerism of Dimethyl Hydrogen Phosphite

Foreword

Dimethyl hydrogen phosphite (DMHP), a seemingly simple organophosphorus compound, occupies a central role in the synthesis of a vast array of value-added chemicals, from pharmaceuticals to flame retardants.[1][2] Its utility, however, is not dictated by its most abundant structure but by a subtle and dynamic chemical personality: prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the pentavalent, tetracoordinated phosphonate form and the trivalent, tricoordinated phosphite form of DMHP. We will dissect the structural nuances, the energetic landscape of the equilibrium, and the profound implications this duality has on the compound's reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a fundamental understanding of DMHP's behavior to innovate in synthetic chemistry.

The Core Concept: A Tale of Two Tautomers

Prototropic tautomerism involves the migration of a proton between two different locations within a molecule, leading to distinct constitutional isomers that exist in dynamic equilibrium. In the case of dimethyl hydrogen phosphite, this manifests as an equilibrium between two forms:

-

Dimethyl Phosphonate (P(V) form): The tetracoordinated, pentavalent phosphorus species, (CH₃O)₂P(O)H. This form possesses a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus center.

-

Dimethyl Phosphite (P(III) form): The tricoordinated, trivalent phosphorus species, (CH₃O)₂POH. This form contains a hydroxyl (P-OH) group and a lone pair of electrons on the phosphorus atom.

The equilibrium overwhelmingly favors the pentavalent phosphonate form.[1][3][4] Computational and experimental studies consistently show the P(V) tautomer to be significantly more stable.[1][5] However, the chemical reactivity of DMHP is often dictated by the minor, yet highly nucleophilic, P(III) tautomer.[1] Understanding the factors that govern this equilibrium is therefore paramount to controlling the compound's synthetic outcomes.

Caption: Tautomeric equilibrium of Dimethyl Hydrogen Phosphite.

Characterization: Spectroscopic and Computational Evidence

Distinguishing between the two tautomers and quantifying their relative populations relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for probing the tautomeric equilibrium of DMHP in solution.

-

³¹P NMR: The phosphorus nucleus is highly sensitive to its chemical environment. The tetracoordinated P(V) phosphonate tautomer exhibits a characteristic signal in the range of δ 10-12 ppm. The trivalent P(III) phosphite form, if present in detectable amounts, would appear significantly downfield.

-

¹H NMR: The proton spectrum provides unambiguous evidence for the dominant P(V) structure. The key feature is the proton directly attached to the phosphorus atom, which appears as a doublet with a very large one-bond coupling constant (¹JP-H) of approximately 695-707 Hz.[6][7] The protons of the two methoxy groups appear as a doublet due to three-bond coupling to the phosphorus atom (³JPOCH) of about 12 Hz.[7] The presence of a P-OH proton signal from the P(III) tautomer is generally not observed under standard conditions, confirming its low concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides key vibrational information that corroborates the structural assignment. The spectrum of DMHP is dominated by features of the phosphonate tautomer.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| P-H Stretch | ~2430 cm⁻¹ | Confirms the presence of a direct P-H bond, characteristic of the P(V) form.[8] |

| P=O Stretch | ~1267 cm⁻¹ | A strong absorption indicating the phosphoryl group of the P(V) form.[8] |

| C-H Stretch | 2850-3000 cm⁻¹ | Corresponds to the methoxy group C-H bonds.[8] |

| P-O-C Stretch | ~1060 cm⁻¹ | Relates to the ester linkages.[9] |

The characteristic broad O-H stretching band expected for the P(III) tautomer (around 3200-3600 cm⁻¹) is absent, further supporting the predominance of the P(V) form.

Computational Insights

Density Functional Theory (DFT) calculations have been instrumental in quantifying the thermodynamics of the tautomeric equilibrium.[1][10] These studies consistently find that the Gibbs free energy (ΔG) of the P(V) form is significantly lower than that of the P(III) form, confirming its greater thermodynamic stability.[1][10] For DMHP, the energy difference is calculated to be approximately -15.6 kJ/mol in the gas phase, strongly favoring the phosphonate structure.[10]

Computational models also elucidate the influence of various factors:

-

Substituent Effects: Electron-withdrawing groups attached to phosphorus can stabilize the P(III) form by reducing the electron density on the phosphorus atom. Conversely, electron-donating groups stabilize the P(V) form.[1]

-

Solvent Effects: The stability of the tautomers is influenced by the solvent's relative permittivity. A logarithmic relationship has been observed, where more polar solvents can subtly affect the equilibrium.[1]

The Role of Tautomerism in Chemical Reactivity

The synthetic utility of DMHP is a direct consequence of its tautomerism. While the P(V) form is the ground state, many crucial reactions proceed via the more nucleophilic P(III) intermediate.[1] The P(III) tautomer's lone pair of electrons makes it an effective nucleophile, a property the P(V) form lacks.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form phosphorus-carbon bonds.[11][12][13] The reaction involves a trivalent phosphorus ester and an alkyl halide to produce a pentavalent phosphonate.[11][12] Although DMHP exists as the pentavalent phosphonate, its reaction with alkyl halides to form phosphonates is mechanistically explained by the involvement of the trivalent phosphite tautomer. The reaction is initiated by the SN2 attack of the nucleophilic P(III) species on the alkyl halide.[11][12]

Caption: Mechanism of the Michaelis-Arbuzov type reaction involving DMHP.

The Pudovik Reaction

The Pudovik reaction is the addition of the P-H bond of a hydrophosphoryl compound across a carbon-nitrogen double bond (imine) to form α-aminophosphonates, which are important pharmacophores.[14] The reaction is typically base-catalyzed. The base facilitates the deprotonation of the P(V) tautomer or, more accurately, promotes the formation of the highly nucleophilic phosphite anion from the P(III) tautomer. This anion then adds to the imine.

Caption: Generalized mechanism of the base-catalyzed Pudovik Reaction.

Coordination Chemistry

The ability to act as a ligand in transition metal complexes is exclusive to the trivalent phosphite tautomer, owing to its available lone pair of electrons.[1] While DMHP exists predominantly as the P(V) form in a free state, it can be "trapped" as the P(III) ligand in the coordination sphere of a metal. For instance, DMHP reacts with Group VI metal hexacarbonyls to form complexes where the P(III) tautomer is stabilized by coordination to the metal center.[15] This stabilization of the otherwise minor tautomer highlights the versatile reactivity of DMHP.

Experimental Protocols

Synthesis of Dimethyl Hydrogen Phosphite

DMHP is typically prepared by the reaction of phosphorus trichloride with methanol.[2][3][16] This is a vigorous exothermic reaction that must be performed with caution.

Protocol: Methanolysis of Phosphorus Trichloride [9]

-

Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap) is cooled to -10 °C in an ice-salt bath under an inert atmosphere (e.g., Argon).

-

Reagents: Methanol (3.0 equivalents) is placed in the flask. Phosphorus trichloride (1.0 equivalent) is placed in the dropping funnel.

-

Reaction: Phosphorus trichloride is added dropwise to the stirred methanol at a rate that maintains the internal temperature below 0 °C.

-

Workup: After the addition is complete, the mixture is stirred for an additional 30 minutes as it is allowed to warm to room temperature. This helps to drive off the liberated HCl gas.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure dimethyl hydrogen phosphite (boiling point: 170–171 °C at atmospheric pressure).[2]

Protocol for Studying Tautomerization via H/D Exchange

The rate of tautomerization can be quantified by monitoring the exchange of the P-H proton with deuterium from D₂O using NMR spectroscopy.[4]

Caption: Experimental workflow for H/D exchange NMR studies.

Methodology:

-

Sample Preparation: Prepare a solution of DMHP in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initiation: Add a known excess of deuterium oxide (D₂O) to the NMR tube, shake vigorously to mix, and immediately place it in the NMR spectrometer.

-

Data Acquisition: Acquire proton-coupled ³¹P NMR spectra at regular time intervals.

-

Analysis: The tautomerization from P(V) to P(III) allows for the P-H proton to be exchanged for a deuteron. The rate of disappearance of the P-H signal (and the appearance of the P-D signal, observable in ³¹P NMR) is monitored over time.

-

Kinetics: The initial rate of this exchange is directly related to the rate of the tautomeric interconversion. Plotting the concentration (or integral intensity) versus time allows for the determination of the reaction order and the rate constant for the tautomerization process.[4][17]

Conclusion

The tautomerism of dimethyl hydrogen phosphite is a classic example of how a minor, less stable isomer can govern the entire reactive profile of a chemical. The overwhelming dominance of the pentavalent phosphonate form provides stability, while the fleeting existence of the trivalent phosphite form provides the nucleophilic reactivity essential for cornerstone synthetic transformations like the Michaelis-Arbuzov and Pudovik reactions. For chemists in drug discovery and materials science, a deep, mechanistic appreciation of this equilibrium is not merely academic; it is the key to unlocking the full synthetic potential of this versatile and indispensable reagent. By understanding and controlling the factors that influence this tautomeric balance, we can design more efficient, selective, and innovative synthetic pathways.

References

-

Balogh, P. Á., D. Vincze, P. Bagi, and G. Keglevich. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules 24, no. 21 (2019): 3859. [Link]

-

National Center for Biotechnology Information. "Dimethyl Hydrogen Phosphite." In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48, 1990. [Link]

-

Viswanathan, K. S., K. Sundararajan, and N. Ramanathan. "Conformations of Dimethylhydrogen Phosphonate (DMHP): A Matrix Isolation Infrared and ab Initio Study." The Journal of Physical Chemistry A 109, no. 48 (2005): 10862–71. [Link]

-

Piffath, Ronald J. "Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents." Defense Technical Information Center, 1991. [Link]

-

Wikipedia. "Dimethylphosphite." Accessed January 3, 2026. [Link]

-

Wikipedia. "Michaelis–Arbuzov reaction." Accessed January 3, 2026. [Link]

-

Montchamp, Jean-Luc, et al. "P(═O)H to P-OH Tautomerism: A Theoretical and Experimental Study." The Journal of Organic Chemistry 80, no. 20 (2015): 10025–32. [Link]

-

Plotnikova, A.V., et al. "Stabilization of Hydroxy Tautomeric Form of Dimethyl Phosphite in the Coordination Sphere of Carbonyl Complexes of Group VI Metals." Russian Journal of General Chemistry 88, no. 9 (2018): 1880–1885. [Link]

-

Montchamp, Jean-Luc, et al. "P(═O)H to P-OH Tautomerism: A Theoretical and Experimental Study." PubMed, October 16, 2015. [Link]

-

Al-Badri, Z. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." Molecules 26, no. 18 (2021): 5458. [Link]

-

Organic Chemistry Portal. "Arbuzov Reaction." Accessed January 3, 2026. [Link]

-

NIST. "Dimethyl phosphite." In NIST Chemistry WebBook, SRD 69. Accessed January 3, 2026. [Link]

-

NIST. "Dimethyl phosphite." In NIST Chemistry WebBook, SRD 69. Accessed January 3, 2026. [Link]

-

Keglevich, Gyorgy, et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." ResearchGate, October 2019. [Link]

-

Montchamp, Jean-Luc, et al. "P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study." The Journal of Organic Chemistry 80, no. 20 (2015): 10025–32. [Link]

-

Kenttämaa, Hilkka I., and R. Graham Cooks. "Tautomer characterization by energy resolved mass spectrometry. Dimethyl phosphite and dimethyl phosphonate ions." Journal of the American Chemical Society 107, no. 5 (1985): 1422–1423. [Link]

-

Wang, Qing, et al. "Radical Arbuzov Reaction." Acta Chimica Sinica 81, no. 9 (2023): 1121. [Link]

-

Wikipedia. "Pudovik reaction." Accessed January 3, 2026. [Link]

-

Keglevich, Gyorgy, et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." PubMed, October 25, 2019. [Link]

-

Bouchard, M., et al. "Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds." The Journal of Physical Chemistry Letters 9, no. 1 (2018): 79–83. [Link]

-

Nomeir, A. A., and M. B. Abou-Donia. "Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions." Journal of Analytical Toxicology 12, no. 6 (1988): 334–338. [Link]

-

ResearchGate. "1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate..." Accessed January 3, 2026. [Link]

-

Royal Society of Chemistry. "Supporting Information for Water Determines the Products..." Accessed January 3, 2026. [Link]

-

Pietro, William J., and Warren J. Hehre. "Tautomerization of dimethyl phosphonate." Journal of the American Chemical Society 104, no. 13 (1982): 3594–3595. [Link]

-

International Agency for Research on Cancer. "Dimethyl Hydrogen Phosphite." IARC Publications, 1990. [Link]

-

Mattos, Jared Thomas. "Advancements in the synthesis of distorted tricoordinate phosphorus compounds and their use as platforms in reductive chemistries." DSpace@MIT, 2019. [Link]

-

Keglevich, György, et al. "Synthesis and Reactions of α-Hydroxyphosphonates." Molecules 24, no. 23 (2019): 4349. [Link]

-

Office of Scientific and Technical Information. "Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions." Accessed January 3, 2026. [Link]

-

SpectraBase. "Dimethylphosphite - Optional[31P NMR] - Chemical Shifts." Accessed January 3, 2026. [Link]

-

R Discovery. "Kinetics and Mechanism of the Pudovik Reaction in the Azomethine Series: I. Addition of Dimethyl Hydrogen Phosphite to N-Isopropylbenzalimines." Russian Journal of General Chemistry 72 (2002): 1025–1031. [Link]

- Google Patents. "CN104163829A - Method for producing dimethyl phosphite." Accessed January 3, 2026.

Sources

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dimethylphosphite - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. mdpi.com [mdpi.com]

- 14. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 15. Stabilization of Hydroxy Tautomeric Form of Dimethyl Phosphite in the Coordination Sphere of Carbonyl Complexes of Group VI Metals - Plotnikova - Russian Journal of General Chemistry [journal-vniispk.ru]

- 16. Page loading... [guidechem.com]